Naloxol
Description
Significance of Naloxol in Structure-Activity Relationship Studies of Morphinan (B1239233) Derivatives
The morphinan scaffold is the core structure of many opioid agonists and antagonists, including morphine and naloxone (B1662785). wikipedia.org Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to this core structure influence interaction with opioid receptors and subsequent pharmacological effects. elifesciences.orgakjournals.com this compound, as a direct derivative of naloxone, is a valuable compound in these studies. The difference between naloxone (a 6-keto morphinan) and this compound (a 6-hydroxy morphinan) allows researchers to investigate the impact of the functional group and stereochemistry at the 6-position on opioid receptor binding and antagonism. wikipedia.orgontosight.airesearchgate.net Research has indicated that the stereochemistry at the C-6 position in morphinan derivatives can influence their opioid receptor activity, with 6β-epimers sometimes exhibiting greater potency as antagonists compared to their corresponding 6α-epimers in in vitro binding experiments. researchgate.net
Overview of Current Research Trajectories Involving this compound and its Derivatives
Current research involving this compound primarily focuses on its role as a metabolite of naloxone and its potential as a starting material or intermediate for the synthesis of novel opioid receptor ligands, particularly peripherally acting μ-opioid receptor antagonists (PAMORAs). acs.orgwikipedia.orgeuropa.eudrugbank.comnih.govresearchgate.net A notable example is naloxegol (B613840), a PEGylated derivative of α-naloxol. wikipedia.orgeuropa.eudrugbank.comnih.govresearchgate.netguidetomalariapharmacology.orgregulations.govdrugbank.comguidetopharmacology.org PEGylation of this compound significantly reduces its ability to cross the blood-brain barrier (BBB), thereby restricting its antagonist activity primarily to peripheral opioid receptors, such as those in the gastrointestinal tract. wikipedia.orgeuropa.eudrugbank.comnih.govresearchgate.netguidetomalariapharmacology.orgtga.gov.aunektar.comfda.gov This peripheral selectivity is a key area of research for developing treatments for conditions like opioid-induced constipation, where antagonism of central opioid receptors would counteract desired analgesia. wikipedia.orgeuropa.eudrugbank.comnih.govresearchgate.nettga.gov.aufda.govdovepress.com Studies have characterized the binding profiles and functional activity of naloxegol, demonstrating potent inhibition of μ-opioid receptors in vitro and selective peripheral antagonism in vivo. nih.govresearchgate.nettga.gov.au
Research also explores the synthesis and properties of different stereoisomers of this compound and related compounds to further elucidate SARs and potentially identify compounds with improved or selective opioid receptor profiles. researchgate.net The metabolic pathway of naloxone to this compound is also a subject of study, contributing to a better understanding of naloxone's pharmacokinetics. ontosight.aidrugbank.com
Data Table: Opioid Receptor Binding Affinity (Ki) of Naloxone and Naloxegol
While direct binding data for this compound itself across all receptor types is not explicitly detailed in the search results, data for its parent compound naloxone and derivative naloxegol highlight the impact of structural modification.
| Compound | μ-Opioid Receptor (MOR) Ki | δ-Opioid Receptor (DOR) Ki | κ-Opioid Receptor (KOR) Ki | Notes | Source |
| Naloxone | 1.1 nM - 1.4 nM | 16 nM - 67.5 nM | 2.5 nM - 12 nM | Non-selective antagonist, higher affinity for MOR. wikipedia.org | wikipedia.org |
| Naloxegol | 7.42 nM | Weak antagonism (IC50 866 nM) | Partial agonism (EC50 47 nM) | PEGylated derivative of this compound, peripherally selective. nih.govresearchgate.nettga.gov.au | nih.govtga.gov.au |
Detailed Research Findings:
α-Naloxol is identified as a human metabolite of naloxone. wikipedia.org
Synthetically, α-naloxol can be prepared from naloxone by reduction of the ketone group. β-naloxol can be prepared from α-naloxol. wikipedia.org
Naloxegol, a PEGylated derivative of α-naloxol, demonstrates significantly reduced brain permeation compared to naloxone in preclinical studies. nih.govresearchgate.netnektar.com
In in vivo studies in rats, naloxegol was approximately 33 times less potent than naloxone at antagonizing morphine in the GI tract, while being approximately 49-fold less potent than naloxone at antagonizing morphine analgesia in a hot plate assay, indicating peripheral selectivity. nih.gov
In vitro studies show naloxegol is a potent inhibitor of μ-opioid receptor binding and a neutral competitive antagonist at this receptor. nih.govtga.gov.au It shows weak antagonism at DOR and partial agonism at KOR. nih.govtga.gov.au
Studies comparing naloxone and 6-alpha-naloxol in vivo in rats showed a differential potency in precipitating opioid withdrawal, with naloxone generally being more potent, suggesting a potential delay in the onset of action of 6-alpha-naloxol in the central nervous system under certain conditions. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
58691-01-3 |
|---|---|
Molecular Formula |
C19H23NO4 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
(4R,4aS,7aR,12bS)-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol |
InChI |
InChI=1S/C19H23NO4/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11/h2-4,13-14,17,21-23H,1,5-10H2/t13?,14-,17+,18+,19-/m1/s1 |
InChI Key |
HMWHERQFMBEHNG-DMOGFEGYSA-N |
Isomeric SMILES |
C=CCN1CC[C@]23[C@@H]4C(CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)O |
Canonical SMILES |
C=CCN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)O |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Strategies for Naloxol
Foundational Synthetic Pathways for Naloxol Generation
Foundational methods for synthesizing this compound involve the direct reduction of the C6 ketone in naloxone (B1662785). These approaches aim to convert the ketone to a hydroxyl group while preserving the complex morphinan (B1239233) scaffold.
Direct Reduction Methods from Naloxone
Direct reduction of naloxone typically employs hydride-reducing agents. Common reagents include sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LAH). These reactions are generally conducted in aprotic solvents such as tetrahydrofuran (B95107) (THF) or ethanol (B145695). The mechanism involves a nucleophilic attack by the hydride ion on the electrophilic carbonyl carbon of the ketone, followed by protonation to form the alcohol.
Early reduction methods often resulted in a mixture of the alpha and beta epimers of this compound. Achieving high selectivity for a specific isomer posed a challenge, with alpha:beta ratios rarely exceeding 3:1 in initial approaches. The choice of solvent can influence selectivity; for instance, polar solvents like methanol (B129727) have been shown to improve alpha selectivity by stabilizing transition states through hydrogen bonding, although yields may remain moderate.
Stereoselective Synthesis of 6-Alpha-Naloxol and 6-Beta-Naloxol
Stereoselective synthesis aims to favor the formation of one this compound isomer over the other. This is particularly important for isolating pure 6-alpha-naloxol or 6-beta-naloxol. wikipedia.org
Diastereoselectivity Control in Reduction Reactions
Controlling diastereoselectivity in the reduction of naloxone is crucial for obtaining a high proportion of either the 6-alpha or 6-beta epimer. The stereochemical outcome at C6 is influenced by the reducing agent and reaction conditions.
Modern protocols have explored strategies to enhance stereoselectivity, often involving the use of protected naloxone derivatives. For example, protecting the phenolic hydroxyl group at the C3 position can influence the reduction's stereochemical course. The 3-O-methoxyethoxymethyl (MEM) protection strategy has been reported to achieve high alpha-epimer formation.
Lithium tri-tert-butoxyaluminum hydride (LTBA) is an example of a bulky reducing agent that can influence diastereoselectivity. acs.org Its bulky nature can promote equatorial hydride delivery, favoring the formation of the alpha epimer. Studies have shown that using LTBA with 3-O-MEM naloxone in toluene (B28343) at low temperatures can achieve high alpha-epimer purity. acs.org
Data Table: Stereoselective Reduction of 3-O-MEM Naloxone acs.org
| Parameter | Specification |
| Starting Material | 3-O-MEM Naloxone |
| Reducing Agent | LTBA (1.3 equiv) |
| Solvent | Toluene |
| Additive | 2-methoxyethanol (B45455) (optional) |
| Temperature (Addition) | 0–10 °C |
| Temperature (Stirring) | 20–30 °C (1 hour) |
| Alpha-Epimer Purity | >99% (e.g., 99.4% alpha, 0.3% beta) |
Note: Data compiled from research findings on optimized reduction conditions. acs.org
The synthesis of the less favored 6-beta-naloxol can be achieved through alternative methods or by epimerization of the 6-alpha isomer. wikipedia.org The Mitsunobu reaction has been reported for the stereoselective synthesis of beta-naloxol from alpha-naloxol. wikipedia.org
Biocatalytic Approaches to this compound Synthesis
Biocatalysis offers an alternative route to chemical synthesis, utilizing enzymes to facilitate chemical transformations. mdpi.com Enzymatic reduction of naloxone can occur metabolically in biological systems. wikipedia.orgdrugbank.com For example, 6-alpha-naloxol is a primary metabolite of naloxone in humans, formed via enzymatic reduction catalyzed by enzymes such as naloxone reductase (also known as morphine 6-dehydrogenase). This enzymatic process typically requires cofactors like NADH or NADPH. nih.gov
Research into biocatalytic synthesis has explored the use of enzymes for the selective reduction of the ketone group in naloxone. Preliminary studies have investigated ketoreductases for this purpose. For instance, Lactobacillus kefir alcohol dehydrogenase has been shown to convert naloxone to 6-alpha-naloxol with some enantiomeric excess in laboratory settings, although its industrial feasibility may require further development.
Species variability in enzymatic reduction has been observed. Studies in chicken and rabbit liver enzymes demonstrated different stereoselectivities in the reduction of naloxone, leading to predominantly 6-alpha-naloxol in chickens and 6-beta-naloxol in rabbits. nih.govoclc.org These findings suggest the existence of different enzymes responsible for the observed stereochemical outcomes. nih.gov
Advanced Synthetic Methodologies
Beyond foundational reduction methods, advanced synthetic methodologies for this compound and its derivatives may involve more complex routes or novel chemical transformations. While the direct reduction of naloxone is the most common approach to the this compound core structure, advanced strategies could focus on:
Synthesis from alternative precursors: Developing total or semi-total synthesis routes that build the this compound structure from simpler, non-morphinan starting materials. rsc.org
Derivatization of this compound: Modifying the this compound structure at positions other than C6 to create novel analogs with potentially altered properties. This could involve reactions at the hydroxyl groups, the nitrogen atom, or the aromatic ring. An example of derivatization is the PEGylation of this compound to form naloxegol (B613840), a peripherally acting opioid receptor antagonist. guidetomalariapharmacology.orgeuropa.eu The synthesis of naloxegol oxalate (B1200264) from 3-O-MEM alpha-naloxol involves several steps including deprotection and coupling with a PEG chain. acs.org
Continuous Flow Chemistry: Utilizing microreactor technology and continuous flow systems for improved reaction control, efficiency, and scalability in this compound synthesis. Early prototypes using NaBH₄ in ethanol in continuous flow systems have shown high conversion rates.
These advanced methodologies aim to improve yields, stereoselectivity, purity, and scalability of this compound synthesis, as well as to create novel compounds with specific pharmacological profiles.
Protective Group Chemistry in this compound Synthesis (e.g., 3-O-MEM this compound)
To enhance stereoselectivity and yield in this compound synthesis, particularly favoring the alpha epimer, modern protocols often utilize protective groups for the phenolic hydroxyl group at the C3 position of naloxone. The 3-O-methoxyethoxymethyl (MEM) protection strategy is a prominent example used in industrial-scale syntheses to achieve high alpha-epimer formation.
The synthesis of 3-O-MEM naloxone involves the reaction of naloxone hydrochloride dihydrate with MEM chloride in a solvent like dichloromethane, using a base such as N,N′-diisopropylethylamine (DIPEA). acs.org This step has been reported to yield 3-O-MEM naloxone in high purity and yield. acs.orggoogle.com
A key step in the synthesis of 3-O-MEM α-naloxol involves the stereoselective reduction of the 3-O-MEM naloxone intermediate. Lithium tri-tert-butoxy aluminum hydride (LTBA) is a reducing agent employed for this purpose, facilitating equatorial hydride delivery to favor the alpha epimer. google.comgoogle.com The reaction is typically conducted in a solvent like toluene at controlled temperatures. google.comgoogle.com The use of additives such as 2-methoxyethanol during the reduction can further improve the α/β epimer ratio. google.comgoogle.com This method has demonstrated high alpha-epimer purity. google.comgoogle.com
Purification of the 3-O-MEM α-naloxol epimer can be achieved through methods like precipitation or crystallization, which can be more cost-effective and generate less solvent waste compared to traditional chromatography. google.com The 3-O-MEM α-naloxol can also be converted to its oxalate salt. google.comgoogle.com
Here is a table summarizing typical reaction conditions for 3-O-MEM Naloxone synthesis:
| Parameter | Specification |
| Starting Material | Naloxone HCl dihydrate (e.g., 50 g) |
| Solvent | Dichloromethane (e.g., 350 mL) |
| Base | DIPEA (e.g., 21.4 g) |
| Protecting Agent | MEM chloride (e.g., 36 g) |
| Temperature (addition) | 4–10°C |
| Yield | Typically >94% |
| Melting Range | 58–62°C |
| Purity (HPLC) | Typically >99% |
Data compiled from references acs.orggoogle.com.
Covalent Modification and Prodrug Design Involving this compound
Covalent modification of therapeutic compounds is a recognized strategy for designing prodrugs with enhanced properties. rsc.org This approach involves attaching a carrier molecule to the parent drug, which can influence pharmacokinetic properties and administration routes. rsc.org this compound has been a subject of such modifications, particularly for creating peripherally acting opioid antagonists.
Polyethylene (B3416737) Glycol (PEG) Conjugation of this compound (e.g., Naloxegol, NKTR-118)
PEGylation, the covalent attachment of polyethylene glycol chains, is a widely used chemical modification technique for drugs. researchgate.netnih.gov PEGylation of this compound has been explored to create derivatives with altered pharmacokinetic profiles, specifically to limit their ability to cross the blood-brain barrier while retaining activity at peripheral opioid receptors. newdrugapprovals.orgguidetopharmacology.orgdovepress.compharmtech.com Naloxegol (also known as NKTR-118) is a notable example of a PEGylated this compound derivative. researchgate.netnewdrugapprovals.orgguidetopharmacology.orgdovepress.comnewdrugapprovals.org
Naloxegol is a peripherally-selective opioid antagonist developed for treating opioid-induced constipation. newdrugapprovals.orgguidetopharmacology.orgwikipedia.org It is a PEGylated derivative of α-naloxol. newdrugapprovals.orgguidetopharmacology.org The PEG moiety in naloxegol is attached via an ether linkage to O-methyl-heptaethylene glycol. newdrugapprovals.org
Permanent PEGylation Strategies
Permanent PEGylation involves creating stable covalent bonds between the PEG chain and the drug molecule. researchgate.netresearchgate.net This strategy can lead to novel compounds with enhanced biomembrane permeability and oral bioavailability. researchgate.net NKTR-118 (Naloxegol) is described as an example of permanent PEGylation of this compound. researchgate.netresearchgate.net For permanent PEGylation of small molecules, using low molecular weight PEGs is often preferred, as larger PEGs might cause steric hindrance and reduce the activity of the parent drug. researchgate.netcreativepegworks.com
Releasable PEGylated Prodrug Approaches
Releasable PEGylation strategies involve linkages that can be cleaved chemically or enzymatically within the body to release the active parent drug. researchgate.netcreativepegworks.comresearchgate.net These approaches are akin to prodrugs and can be designed to control the rate of drug release. pharmtech.comcreativepegworks.com Releasable PEGylation often utilizes larger molecular weight PEGs compared to permanent PEGylation, aiming to increase circulating half-life, modify biodistribution, and enhance water solubility. creativepegworks.com The design of releasable PEG prodrugs involves careful consideration of the linker chemistry and potential cleavage mechanisms to ensure controlled release and avoid issues like premature release or insufficient activation. pharmtech.comcreativepegworks.com
Esterification and Other Prodrug Derivatizations of this compound
Esterification is a common method in prodrug design to modify the physicochemical properties of a drug, such as increasing lipophilicity to improve passive permeability. mdpi.comnih.gov While the provided search results specifically discuss ester prodrugs of naltrexol, a related opioid antagonist, and other compounds like aspirin (B1665792) and ibuprofen, the principle of esterification can be applied to this compound due to the presence of hydroxyl groups. nih.govresearchgate.netd-nb.info The C3 phenolic hydroxyl group in morphinan derivatives like naloxone and naltrexone (B1662487) is amenable to O-alkylation, which can be a step towards creating ester linkages or other derivatizations. d-nb.info Creating derivatives with free carboxylic groups through such modifications can open opportunities for further conjugation. d-nb.info Prodrug strategies involving ester linkages can be designed for controlled release through hydrolysis, which can be influenced by enzymes like esterases present in the body. nih.govnih.gov
Synthesis of 3-O-Acyl Derivatives of Naloxone as Potential this compound Precursors
The C3 phenolic hydroxyl group in morphinan derivatives like naloxone is a key site for chemical modification, offering opportunities to synthesize derivatives with altered properties d-nb.infonih.gov. The synthesis of 3-O-acyl derivatives of naloxone has been explored as a strategy to create potential prodrugs. Prodrugs are chemical derivatives of a biologically active compound that undergo in vivo conversion to release the parent drug, often with the aim of improving pharmacokinetic characteristics such as solubility, bioavailability, or duration of action google.com.
Esterification of the C3 hydroxyl group with various carboxylic acids yields 3-O-acyl derivatives. This acylation can be achieved through reactions involving acid anhydrides or acyl halides in the presence of suitable reagents google.com. Research has focused on developing efficient methods for preparing a series of these 3-O-acyl derivatives of naloxone researchgate.net.
Studies investigating 3-O-acyl derivatives of naloxone have indicated their potential for creating compounds with prolonged action researchgate.net. The rationale is that the ester linkage can be designed to undergo hydrolysis in biological systems, slowly releasing the active parent compound, naloxone, or potentially this compound if the derivative is designed to be metabolized further after hydrolysis. The choice of the acyl group influences the stability of the ester bond and thus the rate of hydrolysis, which is critical for controlling the release profile of the active substance nih.gov.
Detailed research findings on the synthesis and characterization of these derivatives contribute to understanding their potential as prodrugs. For example, structural features and NMR spectra of synthesized 3-O-acyl naloxone derivatives have been discussed in studies evaluating their promise for prolonged action researchgate.net.
Design of this compound-Based Depot Formulations
The design of depot formulations aims to provide sustained release of a therapeutic agent over an extended period following a single administration nih.govontosight.ai. For compounds like this compound or its precursors, depot formulations could offer advantages in maintaining therapeutic levels for prolonged durations. Chemical derivatization plays a significant role in the design of such formulations.
One approach involves creating prodrugs that are designed to be slowly converted in vivo to the active compound. As discussed, 3-O-acyl derivatives of naloxone are being investigated as potential prodrugs for prolonged action, which could be relevant for depot formulations researchgate.net. The hydrolysis rate of the ester linkage is a key factor in determining the release kinetics of the active compound from such a prodrug nih.gov.
Another strategy in designing depot formulations involves conjugating the drug or a prodrug to polymers. PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is a well-established technique used to modify the pharmacokinetic properties of small molecules and proteins, often increasing their hydrodynamic size and potentially extending their circulation half-life creativepegworks.comnih.gov. PEGylation of this compound has been explored as a means to create novel compounds with modified characteristics creativepegworks.comgoogle.com. For instance, NKTR-118, a PEGylated this compound, has been investigated creativepegworks.com. Such polymer conjugates can be designed to release the active drug over time through hydrolysis or enzymatic cleavage of the linker connecting the drug to the polymer creativepegworks.com.
Polymer-based delivery systems, such as microparticles or in situ gelling systems, are also central to depot formulation design nih.govuio.no. While much research in this area has focused on other opioid antagonists like naltrexone, the principles are applicable to this compound-based formulations. Biodegradable polymers, such as poly(lactic-co-glycolic acid) (PLGA), are commonly used to encapsulate or entrap the drug or its derivative, with the release rate controlled by the polymer's degradation and drug diffusion nih.govnih.gov. Designing these systems involves controlling factors like polymer molecular weight, composition, and formulation processing to achieve desired release profiles, including minimizing initial burst release and providing sustained delivery over weeks or months nih.govuio.no.
The integration of prodrug strategies, like the synthesis of 3-O-acyl derivatives of naloxone or PEGylation of this compound, with advanced delivery systems forms the basis for designing effective this compound-based depot formulations aimed at achieving prolonged therapeutic effects.
Pharmacological Characterization of Naloxol at Opioid Receptors
Opioid Receptor Binding Profiles of Naloxol and its Derivatives
Studies have investigated the binding affinity of this compound and its derivatives, such as naloxegol (B613840), at opioid receptors using in vitro competitive binding assays. Binding affinity is typically expressed as a Ki (inhibitor constant) value, which represents the concentration of a compound required to inhibit the binding of a radiolabeled ligand by 50%.
Mu-Opioid Receptor (MOR) Binding Affinity and Selectivity
α-Naloxol has been reported to have approximately the same binding affinity as naloxone (B1662785) for μ-opioid receptors. caymanchem.comcaymanchem.com Naloxegol, a derivative of α-naloxol, has been shown to be a potent inhibitor of binding at the human μ-opioid receptor in vitro, with Ki values reported around 7.42 nM. nih.govresearchgate.net Some studies indicate that naloxegol has a lower affinity for the μ-opioid receptor compared to naloxone, with one study reporting a Ki of 33.8 nM for naloxegol versus 1.68 nM for naloxone. researchgate.net
Delta-Opioid Receptor (DOR) Binding Affinity and Selectivity
α-Naloxol is reported to have approximately the same binding affinity as naloxone for δ-opioid receptors. caymanchem.comcaymanchem.com Naloxegol has shown substantial inhibition of agonist binding at δ-opioid receptors in vitro. tga.gov.au Some studies indicate low affinity of naloxegol for δ-opioid receptors. researchgate.net
Kappa-Opioid Receptor (KOR) Binding Affinity and Selectivity
Naloxegol displays substantial inhibition of agonist binding at κ-opioid receptors in vitro. tga.gov.au Some research suggests naloxegol has moderate-to-high affinity at kappa opioid receptors regulations.gov, while other studies indicate low affinity for κ-opioid receptors researchgate.net.
Comparative Receptor Affinities of this compound vs. Naloxone
α-Naloxol is reported to have approximately the same binding affinity as naloxone for both μ- and δ-opioid receptors. caymanchem.comcaymanchem.com Naloxone generally exhibits its highest binding affinity for the μ-opioid receptor, followed by the δ-opioid receptor, and then the κ-opioid receptor. wikipedia.org
While direct comparative data for this compound isomers (α and β) across all receptor types in a single study is limited in the provided search results, studies on naloxegol, a derivative of α-naloxol, offer some comparative insights with naloxone. One study reported naloxegol having approximately 20-fold lower affinity for the μ-opioid receptor than naloxone. researchgate.net
Here is a table summarizing some reported binding affinity data (Ki values) for Naloxone and Naloxegol for comparative purposes, noting that direct this compound data is less readily available in the search results:
| Compound | MOR Ki (nM) | DOR Ki (nM) | KOR Ki (nM) | Source |
| Naloxone | 1.1 - 1.4 | 16 - 67.5 | 2.5 - 12 | wikipedia.org |
| Naloxone | 1.68 | - | - | researchgate.net |
| Naloxegol | 7.42 | - | - | nih.govresearchgate.net |
| Naloxegol | 33.8 | - | - | researchgate.net |
| Naloxegol | - | Substantial Inhibition | Substantial Inhibition | tga.gov.au |
| Naloxegol | - | Low Affinity | Low Affinity | researchgate.net |
Functional Opioid Receptor Activity Assays
Functional assays are used to determine whether a compound acts as an agonist (activating the receptor), antagonist (blocking the receptor's activity), or has mixed properties.
G-Protein Coupling Assays (e.g., [35S]GTPγS binding)
G-protein coupling assays, such as those measuring the binding of [35S]GTPγS, are standard methods for assessing the ability of a ligand to activate G proteins downstream of receptor binding. This activation is a key signaling pathway for opioid receptors. While extensive direct [35S]GTPγS binding data specifically for this compound across different opioid receptor subtypes were not prominently detailed in the reviewed literature, studies on related compounds and the general mechanisms of opioid receptor signaling provide context. Opioid receptors, upon activation by agonists, typically inhibit adenylyl cyclase activity through coupling with Gi/o proteins, leading to a decrease in intracellular cAMP levels. mdpi.comdrugbank.com Antagonists, like naloxone and presumably this compound, generally block this agonist-induced signaling without causing significant G protein activation themselves. drugbank.com
Beta-Arrestin Recruitment Studies
Beta-arrestin recruitment is another crucial signaling pathway mediated by activated GPCRs, including opioid receptors. mdpi.com Following receptor phosphorylation by G protein receptor kinases (GRKs), beta-arrestins are recruited to the receptor, leading to receptor desensitization, internalization, and the initiation of distinct signaling cascades. mdpi.com Biased agonism, where a ligand preferentially activates either G protein signaling or beta-arrestin recruitment, is an important concept in opioid pharmacology. mdpi.comnih.gov
Research has explored beta-arrestin recruitment in the context of opioid receptors and various ligands. For instance, studies have investigated the ability of agonists like DAMGO to recruit beta-arrestin to the µ-opioid receptor. researchgate.net Beta-Naloxol has been mentioned in the context of arrestin recruitment studies, though specific data regarding its efficacy or potency in recruiting beta-arrestin to opioid receptors was not detailed in the available snippets. scispace.com The precise role and extent of beta-arrestin recruitment mediated by this compound isomers at µ, δ, and κ opioid receptors remain areas where comprehensive published data are limited in the reviewed literature.
Molecular Mechanisms of Ligand-Receptor Interaction
Understanding how this compound interacts at a molecular level with opioid receptors is key to its pharmacological profile. This involves identifying the specific binding sites and exploring potential allosteric modulation.
Identification of Specific this compound Binding Sites on Opioid Receptors
Opioid receptors possess an orthosteric binding site where endogenous opioid peptides and most opioid drugs bind. le.ac.uk This site is located within the transmembrane helices of the receptor. mdpi.com Naloxone, being a competitive antagonist, is understood to bind to this orthosteric site, thereby preventing agonists from binding and activating the receptor. drugbank.comfrontiersin.org
While direct studies specifically identifying the binding sites of this compound on opioid receptors were not extensively described, given its close structural relationship to naloxone and its reported antagonist activity, it is highly probable that this compound also primarily interacts with the orthosteric binding site of µ, δ, and κ opioid receptors. wikipedia.orgcaymanchem.com Studies on naloxone have utilized techniques such as photocrosslinking combined with computational modeling to probe its binding interfaces on the µ-opioid receptor, suggesting interactions with specific residues within the transmembrane regions. nih.gov Further research would be needed to definitively map the precise binding interactions of this compound and its isomers with the different opioid receptor subtypes.
Allosteric Modulation of Opioid Receptors by this compound Derivatives
Allosteric modulation involves ligands binding to a site on the receptor distinct from the orthosteric site, thereby altering the receptor's conformation and influencing the binding or efficacy of orthosteric ligands. le.ac.uk This mechanism offers a potential avenue for fine-tuning receptor activity.
Naloxegol, a PEGylated derivative of α-naloxol, functions as a peripherally acting orthosteric antagonist. tga.gov.aueuropa.euwikipedia.orgguidetomalariapharmacology.orgnih.govwikipedia.org The PEGylation primarily affects its pharmacokinetic properties, limiting its ability to cross the blood-brain barrier, rather than altering its fundamental mode of interaction (orthosteric antagonism) at peripheral opioid receptors. tga.gov.aueuropa.euwikipedia.orgguidetomalariapharmacology.orgnih.govwikipedia.org
While there is research into novel negative allosteric modulators (NAMs) of the µ-opioid receptor that can enhance the affinity of orthosteric ligands like naloxone, the available literature does not indicate that this compound derivatives, other than Naloxegol acting as an orthosteric antagonist, are known to function as allosteric modulators of opioid receptors. nih.govbiorxiv.orgbiorxiv.orgstanford.edu The exploration of this compound derivatives for potential allosteric effects at opioid receptors could be a subject for future investigation.
Stereoselective Pharmacology of this compound Isomers at Opioid Receptors
Stereochemistry plays a critical role in the interaction of ligands with their receptors, and opioid receptors exhibit significant stereoselectivity. frontiersin.org this compound exists as alpha and beta isomers, which differ in the stereochemistry at the C6 position. wikipedia.org
α-Naloxol has been identified as an active metabolite of naloxone and has been reported to possess approximately the same binding affinity as naloxone for µ- and δ-opioid receptors. caymanchem.com This suggests that the α configuration at the C6 position maintains significant affinity for these receptors.
Research on the stereoisomers of naloxone highlights the importance of stereochemistry in opioid receptor interactions. (-)-Naloxone is the pharmacologically active opioid antagonist, while (+)-naloxone has significantly lower affinity for opioid receptors and exhibits activity at non-opioid targets like Toll-like receptor 4 (TLR4). wikipedia.orgwikipedia.orggoogle.com
While α-naloxol's binding affinity has been compared to that of naloxone, detailed comparative pharmacological data specifically outlining the binding affinities, functional activity (e.g., antagonism or partial agonism), and signaling profiles (G protein coupling vs. beta-arrestin recruitment) of α-naloxol versus β-naloxol at each opioid receptor subtype (µ, δ, κ) were not comprehensively available in the reviewed literature. caymanchem.comscispace.comresearchgate.net The distinct stereochemistry of the beta isomer would be expected to result in a different binding pose and potentially altered pharmacological properties compared to the alpha isomer, similar to the stereoselectivity observed with other opioid ligands.
Interactive Data Tables
The following tables summarize key data points found in the literature regarding the binding affinity and activity of this compound (specifically α-naloxol where noted) and related compounds at opioid receptors. These tables are intended to represent data that could populate interactive elements in a digital format, allowing for sorting and filtering.
| Compound | Target Receptor | Binding Affinity (e.g., Ki, IC50) | Activity (Antagonist/Agonist) | Notes | Source Index |
| α-Naloxol | µ-opioid | Approximately same as naloxone | Antagonist (Implied) | Active metabolite of naloxone | caymanchem.comncats.io |
| α-Naloxol | δ-opioid | Approximately same as naloxone | Antagonist (Implied) | Active metabolite of naloxone | caymanchem.com |
| Naloxegol | µ-opioid | Higher affinity than δ or κ | Full Competitive Antagonist | PEGylated α-naloxol derivative | tga.gov.aueuropa.eu |
| Naloxegol | δ-opioid | Lower affinity than µ | Antagonist | PEGylated α-naloxol derivative | tga.gov.aueuropa.eu |
| Naloxegol | κ-opioid | Lower affinity than µ | Weak Partial Agonist | PEGylated α-naloxol derivative | tga.gov.aueuropa.eu |
| (-)-Naloxone | µ-opioid | Highest affinity | Antagonist | Pharmacologically active isomer | wikipedia.orggoogle.com |
| (-)-Naloxone | δ-opioid | Lower affinity than µ | Antagonist | Pharmacologically active isomer | wikipedia.orggoogle.com |
| (-)-Naloxone | κ-opioid | Lowest affinity among opioid R | Antagonist | Pharmacologically active isomer | wikipedia.orggoogle.com |
| (+)-Naloxone | Opioid Receptors | ~10,000-fold lower affinity than (-)-Naloxone | Inactive at opioid receptors | Acts as TLR4 antagonist | wikipedia.orggoogle.com |
Note: Specific quantitative data (Ki, IC50 values) for this compound itself were not consistently available across the reviewed snippets. The table reflects comparative descriptions where provided.
Preclinical Pharmacological Research Methodologies Employing Naloxol
In Vitro Pharmacological Studies
In vitro studies provide crucial insights into the direct interaction of naloxol and its derivatives with opioid receptors at the cellular and membrane level. These methodologies help determine binding affinities, antagonist potency, and functional effects on receptor signaling.
Cell-Based Assays with Cloned Human Opioid Receptors
Cell-based assays using cloned human opioid receptors are fundamental in characterizing the activity of compounds like this compound at specific receptor subtypes: mu (μ), delta (δ), and kappa (κ) opioid receptors. Studies involving naloxegol (B613840), a PEGylated form of this compound, have demonstrated its potent inhibition of binding at the human μ-opioid receptor, with a reported inhibition constant (Ki) of 7.42 nM. nih.govresearchgate.net Naloxegol has also been characterized as a neutral competitive antagonist at the human μ-opioid receptor. nih.govresearchgate.net Agonist effects of naloxegol at the human μ-opioid receptor were found to be less than 10% at concentrations up to 30 μM and were identical to those of naloxone (B1662785). nih.govresearchgate.net
Naloxegol displays significant inhibition of agonist binding at δ- and κ-opioid receptors in vitro, showing 90% and 97% inhibition at a concentration of 10 µM, respectively. tga.gov.au However, its affinity is highest for the μ-opioid receptor. drugbank.comnih.gov PEGylation of naloxone to produce naloxegol retains high affinity at μ-opioid receptors (> 98% inhibition of agonist receptor binding at 10 µM) but alters the selectivity profile, with naloxegol showing an order of affinity of μ > δ > κ, compared to naloxone's order of μ > κ > δ. tga.gov.au PEGylation resulted in a reduction of affinity at κ-opioid receptors by approximately 47-fold and at δ-opioid receptors by approximately 5.2-fold. tga.gov.au
In studies comparing different opioid antagonists, including 6-alpha- and 6-beta-naloxol, their effects on basal and agonist-stimulated μ-opioid receptor signaling have been investigated using transfected human embryonic kidney 293 (HEK293) cells. nih.govresearchgate.net These studies measure guanosine (B1672433) 5'-O-(3-[35S]thio)triphosphate ([35S]GTPγS) binding, a measure of G protein activation. nih.govresearchgate.netnih.gov While naloxone and naltrexone (B1662487) can exhibit inverse agonistic effects (suppressing basal signaling) after morphine pretreatment, 6-alpha- and 6-beta-naloxol were found to be neutral antagonists regardless of morphine pretreatment, meaning they did not significantly affect basal receptor signaling. nih.govresearchgate.net
Membrane Preparation Binding and Functional Assays
Membrane preparation binding assays are used to quantify the binding affinity of compounds to opioid receptors in isolated cell membranes. These assays typically involve incubating membrane preparations with radiolabeled ligands specific for μ, δ, or κ receptors in the presence or absence of competing compounds like this compound or its derivatives. nih.govmdpi.comnih.gov Non-specific binding is determined in the presence of a high concentration of an unlabeled opioid ligand, such as naloxone. nih.govmdpi.com
Functional assays using membrane preparations, such as [35S]GTPγS binding assays, assess the ability of a compound to activate or inhibit receptor signaling. nih.govresearchgate.netnih.gov These assays measure the binding of [35S]GTPγS to G proteins, which is indicative of receptor activation. nih.govresearchgate.netnih.gov By measuring the effect of varying concentrations of a compound on [35S]GTPγS binding, researchers can determine its potency and efficacy as an agonist, antagonist, or inverse agonist. nih.govresearchgate.net Studies have shown that naloxegol is a potent inhibitor of binding at the human μ-opioid receptor and acts as a neutral competitive antagonist in functional assays. nih.govresearchgate.net
Data from in vitro binding and functional assays for naloxegol at cloned human opioid receptors are summarized in the table below:
| Receptor Subtype | Binding Affinity (Ki) | Functional Activity | pA2 (μ-opioid) |
| Mu (μ) | 7.42 nM nih.govresearchgate.net | Neutral Antagonist nih.govresearchgate.net | 7.95 nih.govresearchgate.net |
| Delta (δ) | Low affinity (203.0 nM) nih.gov or Substantial inhibition at 10 µM (90%) tga.gov.au | Not specified in detail | - |
| Kappa (κ) | Significant affinity (8.65 nM) nih.gov or Substantial inhibition at 10 µM (97%) tga.gov.au | Weak partial agonist tga.gov.au | - |
Human Colon Adenocarcinoma Cell Transport Assays
Human colon adenocarcinoma cell lines are utilized in transport assays to investigate the permeability and transport mechanisms of compounds across intestinal epithelial cells. These assays are particularly relevant for orally administered drugs targeting the gastrointestinal tract. Studies using human colon adenocarcinoma cell transport assays have shown that naloxegol is a substrate for the P-glycoprotein (P-gp) transporter. nih.govresearchgate.net P-gp is an efflux transporter that pumps various substances, including some drugs, out of cells. nih.govresearchgate.netnih.govresearchgate.netnih.gov The low apparent permeability of naloxegol in the apical to basolateral direction observed in these assays is consistent with it being a substrate for P-gp, which limits its absorption and promotes its efflux. nih.govresearchgate.net This transport characteristic contributes to the peripheral restriction of naloxegol's action. drugbank.comnih.govnih.govnih.gov
In Vivo Pharmacological Evaluation in Animal Models
In vivo studies in animal models are essential for evaluating the pharmacological effects of this compound derivatives in a living system, including their impact on gastrointestinal function and their distribution, particularly their ability to cross the blood-brain barrier. nih.govnih.gov
Assessment of Peripheral Opioid Antagonism in Gastrointestinal Motility Models
Animal models are widely used to assess the effects of opioid antagonists on gastrointestinal motility, which is often slowed by opioid agonists. drugbank.comnih.govnih.govjnmjournal.org Morphine-induced inhibition of gastrointestinal transit is a common model used to evaluate the peripheral opioid antagonist activity of compounds like naloxegol. nih.govresearchgate.netnih.govnektar.com
Studies in rats have shown that oral administration of naloxegol can antagonize the morphine-induced delay in gastrointestinal transit time. nih.govresearchgate.netnektar.com The oral dose of naloxegol achieving 50% of the maximal effect (ED50) for antagonizing morphine-induced inhibition of gastrointestinal transit in rats was reported as 23.1 mg/kg. nih.govresearchgate.net In comparison, the ED50 for oral naloxone in this model was 0.69 mg/kg, indicating that naloxegol was approximately 33 times less potent than naloxone at antagonizing morphine in the gastrointestinal tract in this specific assay. nih.gov
Preclinical studies have demonstrated that oral naloxegol improved GI transit time in an animal model of morphine-induced constipation while maintaining a substantial analgesic effect. nektar.com This supports the concept of peripherally selective opioid antagonism. drugbank.comnih.govnih.govnih.gov
Data from a rat gastrointestinal transit assay are presented below:
| Compound | Effect on Morphine-Induced GI Inhibition | Oral ED50 (mg/kg) |
| Naloxegol | Antagonism | 23.1 nih.govresearchgate.net |
| Naloxone | Antagonism | 0.69 nih.govresearchgate.net |
Evaluation of Blood-Brain Barrier Permeation and Central Nervous System Restriction
A key characteristic of peripherally acting opioid antagonists like naloxegol is their limited ability to cross the blood-brain barrier (BBB), which helps to avoid reversing central opioid-mediated effects such as analgesia. drugbank.comnih.govnih.govnih.govresearchgate.netnektar.com Preclinical studies have employed various methods to evaluate the BBB permeation of this compound derivatives.
In a rat brain perfusion model, naloxegol was found to penetrate the central nervous system 15-fold slower than naloxone. nih.govresearchgate.net This reduced permeability is attributed, in part, to the PEGylation of this compound and its recognition as a substrate by the P-gp efflux transporter located at the BBB. nih.govresearchgate.netnih.govresearchgate.netnih.gov Studies using naloxegol-derived radioactivity in rats showed poor distribution throughout the CNS and elimination from most tissues within 24 hours. researchgate.net
Morphine-induced miosis (pupil constriction), a centrally mediated opioid effect, has been used in animal studies to evaluate the ability of naloxegol to cross the BBB and exert central effects. nih.govresearchgate.net Studies have shown that oral naloxegol can attenuate the gastric peristaltic effects of morphine without a significant effect on analgesia or morphine-induced miosis, further supporting its peripheral selectivity. nih.govresearchgate.net
Preclinical studies comparing the brain permeation of naloxegol (referred to as NKTR-118) to naloxone, antipyrine (B355649) (a high brain permeation standard), and atenolol (B1665814) (a low brain permeation standard) showed that naloxegol had brain permeation similar to atenolol. nektar.com This demonstrated that PEGylation of this compound significantly reduced its permeation into the brain compared to naloxone. nektar.com
The reduced CNS penetration of naloxegol is a critical factor in its mechanism of action, allowing it to antagonize opioid receptors in the gastrointestinal tract to treat conditions like opioid-induced constipation while largely preserving centrally mediated opioid analgesia. drugbank.comnih.govnih.govdovepress.com
| Compound | Relative CNS Penetration (vs. Naloxone) | P-glycoprotein Substrate |
| Naloxegol | 15-fold slower than naloxone nih.govresearchgate.net | Yes nih.govresearchgate.net |
| Naloxone | Higher nih.govresearchgate.net | Not specified as primary mechanism in these contexts |
Comparative Potency Studies of this compound and Derivatives vs. Naloxone in Animal Models
Preclinical studies have investigated the comparative potency of this compound and its derivatives, such as PEGylated this compound (naloxegol), against naloxone in animal models, primarily focusing on opioid receptor antagonism. Naloxegol, a PEGylated derivative of this compound, functions as a peripherally acting µ-opioid receptor antagonist. tga.gov.aueuropa.eunih.gov PEGylation of this compound has been shown to reduce its ability to cross the blood-brain barrier significantly, by approximately 15-fold compared to naloxone in preclinical models. nektar.comresearchgate.net
In vitro studies have demonstrated that naloxegol is a neutral antagonist at µ- and δ-opioid receptors and a weak partial agonist at κ-opioid receptors, with the highest binding affinity at µ-opioid receptors. tga.gov.aueuropa.eu While PEGylation of naloxone to produce naloxegol retains high affinity at µ-opioid receptors, it results in an altered selectivity profile compared to naloxone (naloxegol affinity order is µ > δ > κ, whereas naloxone is µ > κ > δ). tga.gov.au This modification leads to a reduction in affinity at κ-opioid receptors (approximately 47-fold) and δ-opioid receptors (approximately 5.2-fold). tga.gov.au
In vivo studies in rats comparing oral naloxegol and naloxone have examined their potency in antagonizing morphine-induced effects. In the rat hot plate withdrawal test, high oral naloxegol to IV morphine dose ratios (18:1) slightly reduced opiate-induced analgesia. tga.gov.au In the GI transit assay, naloxegol was approximately 33 times less potent than naloxone at antagonizing morphine's effects on the gastrointestinal tract, with ED50 values of 23.1 mg/kg for naloxegol and 0.69 mg/kg for naloxone. nih.gov For antagonizing morphine-induced antinociception in the hot plate assay, the ED50 for naloxegol was 55.4 mg/kg, while for naloxone it was 1.14 mg/kg, indicating naloxegol was approximately 49-fold less potent than naloxone in reversing morphine analgesia. nih.gov
A study comparing 6-alpha-naloxol and naloxone in precipitating opioid withdrawal in morphine-dependent rats using suppression of operant responding for food reward as an index found that naloxone was significantly more potent. nih.gov Under morphine-naïve conditions, naloxone was about 5-fold more potent than 6-alpha-naloxol in suppressing operant responding. nih.gov This potency difference increased to 65-fold after single or repeated morphine pretreatment. nih.gov Examining different phases of the operant test revealed an even greater 100-fold potency difference in the early phase (5-15 min post-antagonist), which declined to a 9-fold difference in the late phase (25-35 min post-antagonist). nih.gov This suggests that a delayed onset of action for 6-alpha-naloxol at central opioid receptors may contribute to its reduced potency relative to naloxone under certain conditions. nih.gov
Table 1: Comparative Potency of Naloxegol vs. Naloxone in Rat Models
| Assay | Compound | ED50 (mg/kg) | Relative Potency (Naloxone:Naloxegol) |
| GI Transit Antagonism | Naloxegol | 23.1 | 1:33 |
| Naloxone | 0.69 | ||
| Antinociception Reversal | Naloxegol | 55.4 | 1:49 |
| Naloxone | 1.14 |
Table 2: Comparative Potency of Naloxone vs. 6-alpha-Naloxol in Precipitating Withdrawal (Operant Responding Suppression) in Rats
| Morphine Pretreatment | Antagonist | Relative Potency (Naloxone:6-alpha-Naloxol) - Entire Session | Relative Potency (Naloxone:6-alpha-Naloxol) - Early Phase (5-15 min) | Relative Potency (Naloxone:6-alpha-Naloxol) - Late Phase (25-35 min) |
| Morphine-Naïve | Naloxone | 5-fold more potent | Not specified | Not specified |
| 6-alpha-Naloxol | ||||
| Single Morphine | Naloxone | 65-fold more potent | 100-fold more potent | 9-fold more potent |
| 6-alpha-Naloxol | ||||
| Repeat Morphine | Naloxone | 65-fold more potent | 100-fold more potent | 9-fold more potent |
| 6-alpha-Naloxol |
Investigation of Opioid Withdrawal Symptom Modulation in Preclinical Dependence Models
Preclinical models of opioid dependence and withdrawal in animals, such as rats and mice, are commonly used to investigate the modulation of withdrawal symptoms. These models often involve repeated administration of an opioid like morphine, followed by the administration of an opioid antagonist like naloxone to precipitate withdrawal. nih.govdovepress.combiorxiv.orgnih.gov Withdrawal signs observed and quantitatively measured in these models include behavioral symptoms like jumping and wet dog shakes, as well as physiological changes such as defecation, urination, salivation, and alterations in rectal temperature and pain threshold. nih.govdovepress.comnih.gov These objective symptoms serve as markers of opioid withdrawal. nih.gov
Studies comparing naloxone and 6-alpha-naloxol in precipitating withdrawal have provided insights into their effects on withdrawal symptoms. While both naloxone and 6-alpha-naloxol can produce conditioned place aversion (CPA), a measure related to the aversive properties of withdrawal, only naloxone's CPA was enhanced by prior morphine exposure in mice. researchgate.netucla.edu Furthermore, only naloxone consistently produced withdrawal jumping when administered 20 hours after morphine, although 6-alpha-naloxol was able to produce jumping when given 4 hours after morphine. researchgate.netucla.edu These findings suggest that the enhanced aversive effect of naloxone in morphine-dependent states may be linked to its inverse agonist properties at constitutively active mu opioid receptors, a state potentially promoted by morphine treatment. researchgate.netucla.edu 6-alpha- and 6-beta-naloxol have been shown in vitro to be neutral antagonists at the mu receptor, without affecting cAMP levels or GTPgS binding regardless of morphine pretreatment. ucla.edu
The differential effects observed between naloxone and 6-alpha-naloxol on withdrawal symptoms and conditioned place aversion highlight potential differences in their mechanisms of action in the context of opioid dependence, particularly concerning the role of constitutively active opioid receptors. researchgate.netucla.edu
Analytical Methodologies for Naloxol Research
Methods for Synthesis Verification and Purity Assessment
Verifying the successful synthesis of Naloxol and determining its purity are fundamental steps in chemical and pharmaceutical research. Several chromatographic and spectroscopic techniques are routinely employed for these purposes.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a widely used technique for assessing the purity of this compound and separating it from related impurities and its beta epimer acs.org. HPLC analysis can indicate the percentage of the desired this compound epimer (e.g., alpha-naloxol) and quantify the presence of impurities, such as the beta-naloxol epimer or synthesis-related byproducts acs.orggoogle.comgoogle.com. For instance, one study reported using HPLC with a UV detector at 230 nm on a C18 column for the analysis of a protected form of alpha-naloxol, showing a purity of approximately 99.4% with 0.3% of the beta-epimer present acs.orggoogle.comgoogle.com. HPLC methods often involve reversed-phase chromatography with mobile phases consisting of mixtures of buffers (e.g., phosphate (B84403) buffer or buffer with octane-1-sulfonic acid sodium salt), acetonitrile (B52724), and sometimes tetrahydrofuran (B95107) acs.orgresearchgate.net. The choice of mobile phase and stationary phase is optimized to achieve adequate separation of this compound from structurally similar compounds and impurities. Purity assessments by HPLC are crucial for ensuring the quality of synthesized this compound for research applications lgcstandards.com.
Here is an example of HPLC purity data for a this compound intermediate:
| Compound | HPLC Purity (%) | Impurity 1 (3-O-MEM alpha this compound) (%) | Impurity 2 (6,14-dialkylated 3-O-MEM naloxegol) (%) |
| 3-O-MEM Naloxegol (B613840) | 95.76 | 1.44 | 0.83 |
*Note: This data is for a related compound, 3-O-MEM Naloxegol, illustrating the type of purity assessment performed using HPLC acs.orggoogle.com.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the chemical structure of this compound and its epimers . Both 1H and 13C NMR, including 2D correlation experiments, are used to elucidate the arrangement of atoms and functional groups within the molecule europa.eu. NMR can differentiate between the alpha and beta epimers of this compound based on the distinct chemical shifts and coupling patterns of their nuclei, particularly those near the C6 hydroxyl group nih.govresearchgate.net. This spectroscopic analysis is essential for unequivocally confirming the identity of synthesized this compound and verifying its stereochemistry europa.eu.
Thin-Layer Chromatography (TLC) and Gas-Liquid Chromatography (GLC) for Metabolite Separation
Thin-Layer Chromatography (TLC) and Gas-Liquid Chromatography (GLC) have been historically used, particularly for the separation and initial identification of this compound and related metabolites from biological matrices like urine nih.govnih.gov. TLC can serve as a preliminary separation technique to isolate fractions containing hydroxy metabolites like alpha- and beta-naloxol before further analysis nih.govnih.gov. GLC, often requiring silylation of the hydroxyl groups for improved volatility and resolution, can then be used to separate and analyze the epimers nih.gov. These methods were valuable in early studies to understand the metabolic fate of compounds structurally related to this compound, such as naloxone (B1662785) and naltrexone (B1662487), and to observe species differences in metabolite profiles nih.govnih.gov. While less common for routine quantitative analysis compared to HPLC or LC-MS/MS, TLC and GLC remain relevant for certain separation tasks and qualitative assessments of metabolites.
Quantitative Bioanalytical Methods in Biological Matrices
Quantifying this compound in biological matrices such as plasma, urine, and other biofluids is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. Highly sensitive and specific methods are required due to potentially low concentrations of the analyte and the complexity of the matrices.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification in Plasma
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound and its metabolites in biological matrices, including plasma researchgate.neteuropeanpharmaceuticalreview.comfda.govcfabs.org. This technique combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. LC-MS/MS methods for this compound typically involve sample preparation steps such as protein precipitation or solid-phase extraction (SPE) to isolate the analyte from the matrix researchgate.neteuropeanpharmaceuticalreview.comcfabs.orgnih.gov. The chromatographic separation is often performed using reversed-phase columns researchgate.neteuropeanpharmaceuticalreview.com. Detection and quantification are carried out in multiple reaction monitoring (MRM) mode, which involves monitoring specific precursor-to-product ion transitions characteristic of this compound, providing high selectivity and minimizing interference from the biological matrix researchgate.neteuropeanpharmaceuticalreview.com. Deuterated internal standards are commonly used to improve the accuracy and reproducibility of the quantification europeanpharmaceuticalreview.comcfabs.org. Validated LC-MS/MS methods for simultaneous determination of naloxone and its metabolites, including 6-beta-naloxol, in mouse plasma have been reported with good precision and accuracy over a range of concentrations researchgate.net. Similar methods have been validated for quantifying related compounds like naloxegol (a PEGylated this compound derivative) in human plasma and urine, demonstrating the applicability of LC-MS/MS to this compound and its derivatives in various biological fluids europa.eufda.govnih.gov.
Here is an example of performance characteristics for an LC-MS/MS method quantifying naloxone and metabolites (including 6β-naloxol, NLL) in mouse plasma:
| Analyte | Calibration Range (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) |
| NLX | 0.200 - 100 | ≤ 6.5 | ≤ 6.5 | -8.3 to -2.5 | -8.3 to -2.5 |
| NLL | 0.400 - 200 | ≤ 6.5 | ≤ 6.5 | -8.3 to -2.5 | -8.3 to -2.5 |
| NLG | 0.500 - 250 | ≤ 6.5 | ≤ 6.5 | -8.3 to -2.5 | -8.3 to -2.5 |
*Note: This data is for a method quantifying naloxone (NLX), 6β-naloxol (NLL), and naloxone-3β-D-glucuronide (NLG) in mouse plasma researchgate.net.
High-Performance Liquid Chromatography (HPLC) for Quantitative Determination
While LC-MS/MS is preferred for high sensitivity in biological matrices, HPLC with appropriate detection methods (such as UV detection) can also be used for the quantitative determination of this compound, particularly in samples where the concentration is sufficiently high or when coupled with more sensitive detectors researchgate.net. HPLC methods developed for related compounds like naloxone demonstrate the potential for using similar approaches for this compound quantification researchgate.netsielc.com. These methods typically involve reversed-phase columns and optimized mobile phases to achieve chromatographic separation. While less sensitive than LC-MS/MS for trace analysis in complex biological samples, HPLC can be suitable for quantifying this compound in certain research contexts, such as analyzing higher concentrations in metabolic studies or in less complex matrices after purification steps.
This compound, an opioid antagonist and a metabolite of naloxone, exists in two isomeric forms, α-naloxol and β-naloxol. Research into this compound necessitates robust analytical methodologies for its identification, quantification, and stability assessment. These methods are crucial for understanding its properties and behavior in various matrices. Common techniques employed for the isolation and quantification of this compound and its metabolites include chromatographic methods such as Thin-Layer Chromatography (TLC), Gas Chromatography-Liquid Chromatography (GLC), and High-Performance Liquid Chromatography (HPLC) . More advanced and sensitive techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are also widely utilized, particularly for bioanalytical applications.
Development and Validation of Sensitive Bioanalytical Methods
The development and validation of sensitive bioanalytical methods are critical for accurately determining the concentration of this compound in biological samples, such as plasma. LC-MS/MS has emerged as a preferred technique for the simultaneous determination of naloxone and its metabolites, including 6β-naloxol (often referred to as NLL), in biological matrices like mouse plasma researchgate.netnih.govscience.govresearchgate.net.
Method development typically involves optimizing sample preparation, chromatographic separation, and mass spectrometric detection. Protein precipitation with acetonitrile is a common sample preparation technique used for the analysis of naloxone and its metabolites in plasma researchgate.netnih.govscience.gov. Reversed-phase chromatography, often utilizing C18 columns, is employed for the separation of analytes researchgate.netnih.govscience.govresearchgate.net. Gradient elution with mobile phases containing components like acetonitrile and water with acidic modifiers (e.g., formic acid) or buffers is frequently used to achieve optimal chromatographic behavior researchgate.netnih.govscience.govresearchgate.netinnovareacademics.in.
Detection of this compound and related compounds is commonly performed using electrospray ionization (ESI) in positive ion mode, coupled with tandem mass spectrometry (MS/MS) operating in multiple reaction monitoring (MRM) mode researchgate.netnih.govscience.govnih.gov. This approach provides high sensitivity and selectivity for the target analytes. Modification of collision energy during MS/MS analysis can further help eliminate interference peaks researchgate.netnih.gov.
Validation of bioanalytical methods for this compound and its metabolites is conducted according to regulatory guidelines to ensure their reliability and suitability for intended use science.govich.org. Key validation parameters include accuracy, precision, sensitivity (lower limit of quantification - LLOQ), selectivity, linearity, recovery, and stability.
Studies have reported validated LC-MS/MS methods for the determination of 6β-naloxol in mouse plasma with specific calibration ranges and performance characteristics researchgate.netnih.gov. For instance, a method for simultaneous determination of naloxone, 6β-naloxol, and naloxone-3β-D-glucuronide in mouse plasma showed a calibration range for 6β-naloxol from 0.400 to 200 ng/mL using a 0.0250 mL plasma sample researchgate.netnih.gov. Intra- and inter-day precision and accuracy for quality control samples at different concentration levels demonstrated good reliability, with relative standard deviation (RSD) typically ≤ 6.5% and relative error (RE) within acceptable ranges (e.g., -8.3% to -2.5%) researchgate.netnih.gov.
The stability of the analyte in the biological matrix under various storage and handling conditions is also a critical aspect of bioanalytical method validation science.govich.org.
Stability-Indicating Analytical Method Development for this compound and its Derivatives
Stability-indicating analytical methods are essential for monitoring the degradation of a compound and its derivatives over time and under various stress conditions. These methods are capable of separating and quantifying the intact drug substance from its degradation products, process impurities, and excipients humanjournals.com. While specific details on stability-indicating method development solely for this compound are less extensively documented in the provided sources compared to naloxone, the principles and approaches are highly relevant.
Stability-indicating methods for related compounds like naloxone have been developed using techniques such as RP-HPLC humanjournals.comzenodo.orgresearchgate.net. These methods involve subjecting the substance to stress conditions including acidic, basic, thermal, photolytic (light), and oxidative degradation to identify potential degradation pathways and products humanjournals.com.
For naloxone, RP-HPLC methods have been developed and validated to be stability-indicating, demonstrating the ability to separate naloxone from its degradation products humanjournals.comzenodo.orgresearchgate.net. Chromatographic conditions, including the choice of stationary phase (e.g., C18 column), mobile phase composition (e.g., mixtures of buffer and organic solvents like acetonitrile or methanol), flow rate, and detection wavelength (e.g., UV detection at 254 nm or 273 nm), are optimized to achieve adequate separation and sensitivity humanjournals.comzenodo.orgresearchgate.net.
Validation of stability-indicating methods includes parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) researchgate.net. Specificity is particularly important to ensure that the method can accurately quantify the intact compound in the presence of its degradation products humanjournals.com.
Naloxegol, a pegylated derivative of α-naloxol, provides an example where validated analytical methods, including HPLC-MS/MS, were developed and demonstrated to be stability-indicating for the active substance and its related compounds europa.eufda.gov. These methods were capable of detecting and quantifying relevant degradation products, confirming the stability of the active substance under evaluation europa.eu.
Developing stability-indicating methods for this compound and its derivatives would similarly involve forced degradation studies and the optimization and validation of chromatographic techniques, likely coupled with sensitive detectors like mass spectrometers, to ensure accurate monitoring of the compound's stability profile.
Advanced Research Perspectives and Future Directions for Naloxol Compounds
Computational Chemistry and Molecular Dynamics Simulations of Naloxol-Receptor Interactions
Computational chemistry and molecular dynamics (MD) simulations are powerful tools employed to understand the intricate interactions between ligands, such as this compound and its derivatives, and their target receptors, particularly opioid receptors. These methods allow researchers to model the binding poses, conformational changes, and dynamic behavior of both the ligand and the receptor at an atomic level. frontiersin.orgmdpi.com By simulating these interactions over time, MD simulations can provide insights into the stability of the ligand-receptor complex and the molecular events that lead to receptor activation or antagonism. frontiersin.orgmdpi.com
Studies utilizing computational approaches on opioid receptors have aimed to elucidate the structural basis of ligand binding, receptor subtype selectivity, and the mechanisms of agonist and antagonist action. frontiersin.org For instance, MD studies on the μ-opioid receptor (MOR) with various ligands, including agonists and antagonists, have revealed key interactions, such as the binding of the protonated nitrogen atom to a specific aspartate residue (D3.32) in the receptor. frontiersin.org They have also shed light on the role of residues like W6.48 as a "rotamer toggle switch" in receptor activation, where agonists induce a change in its conformation while antagonists maintain its initial position. frontiersin.org
Applying these computational techniques to this compound and its isomers can help predict their binding affinities to different opioid receptor subtypes (μ, δ, and κ) and potentially other targets like Toll-like receptor 4 (TLR4), for which some opioid isomers have shown activity. researchgate.netnih.gov This can inform the design of new this compound-based ligands with desired binding profiles and functional selectivity, potentially leading to compounds that preferentially interact with specific receptor subtypes or signaling pathways. nih.govelifesciences.org Computational modeling can also assist in understanding how structural variations between α-naloxol and β-naloxol influence their interactions with receptors.
Rational Design of Novel this compound Derivatives for Enhanced Receptor Selectivity and Tissue Targeting
The rational design of novel this compound derivatives focuses on modifying the chemical structure of this compound to achieve improved pharmacological properties. This includes enhancing selectivity for specific opioid receptor subtypes or biased signaling pathways, and enabling targeted delivery to particular tissues or organs. nih.govelifesciences.orgresearchgate.net Structure-activity relationship (SAR) studies, often guided by computational modeling, are crucial in this process to understand how specific structural modifications impact binding affinity, efficacy, and selectivity. nih.govelifesciences.orgresearchgate.net
One approach to achieve enhanced selectivity is by designing ligands that target distinct subpockets within the receptor binding site. nih.govelifesciences.org Research on other opioid receptor ligands has shown that interactions at regions like the transmembrane 5 (TM5) and extracellular loop 2 (ECL2) can be key for modulating signaling bias, such as the preference for G protein activation over β-arrestin recruitment. nih.govelifesciences.org Applying this knowledge to this compound derivatives could lead to the development of biased ligands with potentially reduced side effects compared to traditional opioid antagonists.
Tissue targeting can be achieved by conjugating this compound derivatives with targeting moieties that bind to receptors or transporters specifically expressed on the surface of desired cells or tissues. researchgate.netunirioja.es This strategy can increase the concentration of the drug at the site of action, potentially improving efficacy and reducing off-target effects. For example, PEGylation, the attachment of polyethylene (B3416737) glycol chains, has been used to modify this compound derivatives like naloxegol (B613840), resulting in a peripherally-acting opioid antagonist with restricted entry into the central nervous system. newdrugapprovals.orgnektar.comres.serviceseuropa.eudrugbank.com This peripheral selectivity is beneficial for treating conditions like opioid-induced constipation without impacting central analgesia. nektar.comres.serviceseuropa.eudrugbank.comnih.gov
Exploration of this compound Isomers for Distinct Pharmacological Profiles
This compound exists as two main isomers, α-naloxol and β-naloxol, which differ in the stereochemistry at the C6 position. wikipedia.org The exploration of these isomers is important because even small structural differences, such as stereochemistry, can lead to significant variations in pharmacological, pharmacokinetic, and therapeutic effects due to the chiral nature of biological targets like receptors and enzymes. medworksmedia.com
While α-naloxol is a known metabolite of naloxone (B1662785), the pharmacological profile of β-naloxol and potential differences compared to α-naloxol warrant further investigation. wikipedia.org Research on isomers of related compounds like naloxone and naltrexone (B1662487) has revealed that different enantiomers can have distinct activities, including activity at non-opioid targets like TLR4. researchgate.netnih.govwikipedia.orgnih.gov For example, (+)-naloxone and (+)-naltrexone, the less common enantiomers, show activity as TLR4 antagonists and have demonstrated effects in models of neuropathic pain and drug reward, despite having low affinity for opioid receptors. researchgate.netnih.govwikipedia.orgnih.gov
Investigating the binding affinities, functional activity (antagonist or potential partial agonist activity), and metabolic profiles of pure α-naloxol and β-naloxol could uncover distinct pharmacological properties. These differences might suggest specific therapeutic applications for each isomer or inform the design of isomer-specific derivatives with optimized profiles.
Development of Novel Drug Delivery Systems for this compound-Based Prodrugs
The development of novel drug delivery systems for this compound-based prodrugs aims to overcome limitations associated with the parent compound, such as poor bioavailability, rapid metabolism, or lack of targeted delivery. pacific.edusciencepublishinggroup.com Prodrugs are inactive or less active derivatives of a drug that are converted into the active form within the body, often through enzymatic cleavage or chemical hydrolysis. sciencepublishinggroup.com Designing this compound as a prodrug can improve its pharmacokinetic properties, enable sustained release, or facilitate targeted delivery to specific tissues. pacific.edusciencepublishinggroup.com
Advanced prodrug strategies can involve conjugating this compound to various carriers or linkers that influence its solubility, absorption, and distribution. pacific.edusciencepublishinggroup.com For instance, linking this compound to a molecule that binds to a serum protein like transthyretin (TTR) could potentially extend its duration of action by creating a circulating reservoir of the prodrug. nih.gov Another approach involves the use of nanotechnology, where this compound can be encapsulated in nanoparticles or conjugated to nanomaterials designed for targeted delivery to specific cells or organs. researchgate.netunirioja.es
PEGylation, as seen with naloxegol, is an example of a modification that can be considered a prodrug strategy in a broader sense, as it alters the parent compound's properties to achieve desired pharmacokinetic and targeting characteristics. newdrugapprovals.orgnektar.comres.serviceseuropa.eudrugbank.com Further research into novel linkers, carriers, and nanotechnology-based delivery systems could lead to this compound prodrugs with improved therapeutic indices and more convenient administration routes. pacific.edusciencepublishinggroup.comnih.gov
Integration of Omics Technologies in this compound Biotransformation Studies
The integration of omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive understanding of the biotransformation of this compound within biological systems. researchgate.netaxcelead-us.comfuturebridge.comfrontiersin.org Biotransformation involves the metabolic processes that a drug undergoes in the body, primarily mediated by enzymes. researchgate.net Understanding these processes is crucial for evaluating drug efficacy, duration of action, and potential for drug-drug interactions.
Genomics and transcriptomics can help identify the genes and their expression levels corresponding to enzymes involved in this compound metabolism. researchgate.netfuturebridge.comfrontiersin.org Proteomics can quantify the actual protein levels of these metabolic enzymes. axcelead-us.comfuturebridge.comfrontiersin.org Metabolomics, the study of small molecules (metabolites), can directly analyze the metabolic fate of this compound, identifying its metabolites and their concentrations in various biological samples over time. researchgate.netaxcelead-us.comfuturebridge.comfrontiersin.org
Applying a multi-omics approach to study this compound biotransformation can provide a holistic view of how the compound is processed in the body. futurebridge.comfrontiersin.orgthemedicinemaker.com This can help identify the specific enzymes responsible for its metabolism, understand potential metabolic pathways, and assess the impact of genetic variations or co-administered drugs on its biotransformation. Such detailed insights are valuable for predicting drug exposure, optimizing dosing strategies (though dosage information is excluded from this article), and identifying potential biomarkers related to this compound metabolism or response.
Q & A
Q. What statistical methods are optimal for analyzing dose-response relationships in this compound studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
